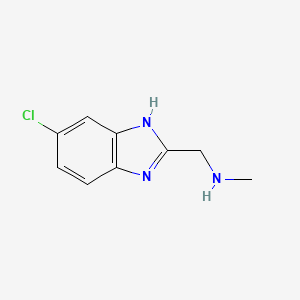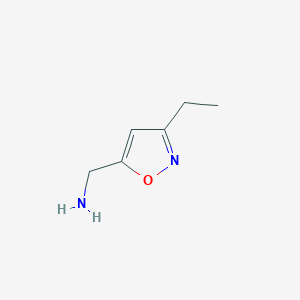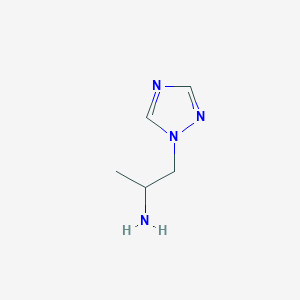
alpha-Chloro-4-fluorobenzaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Chloro-4-fluorobenzaldoxime is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol.
Méthodes De Préparation
Alpha-Chloro-4-fluorobenzaldoxime can be synthesized through organic synthesis methods. One common method involves the reaction of cyanogen chloride with 4-fluorobenzaldoxime . The reaction conditions typically include the use of an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Analyse Des Réactions Chimiques
Alpha-Chloro-4-fluorobenzaldoxime undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Alpha-Chloro-4-fluorobenzaldoxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Chloro-4-fluorobenzaldoxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Alpha-Chloro-4-fluorobenzaldoxime can be compared with other similar compounds, such as:
Alpha-Chloro-4-fluorobenzaldehyde oxime: This compound has similar structural features but different reactivity and applications.
4-Fluoro-N-hydroxybenzimidoyl chloride: Another related compound with distinct properties and uses.
Propriétés
Numéro CAS |
42202-95-9 |
|---|---|
Formule moléculaire |
C7H5ClFNO |
Poids moléculaire |
173.57 g/mol |
Nom IUPAC |
(1E)-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H/b10-7+ |
Clé InChI |
VDMJCVUEUHKGOY-JXMROGBWSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)F |
SMILES isomérique |
C1=CC(=CC=C1/C(=N\O)/Cl)F |
SMILES canonique |
C1=CC(=CC=C1C(=NO)Cl)F |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


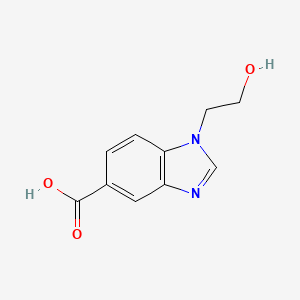
![(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol](/img/structure/B1276500.png)
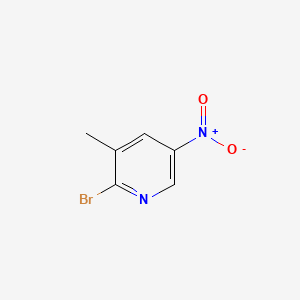

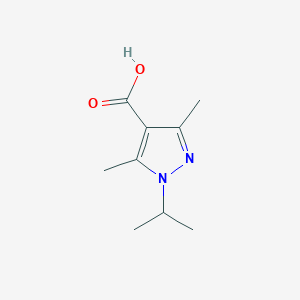




![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

